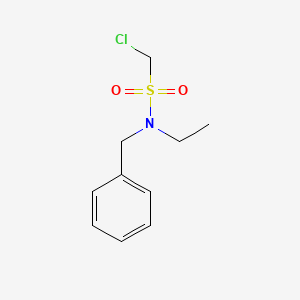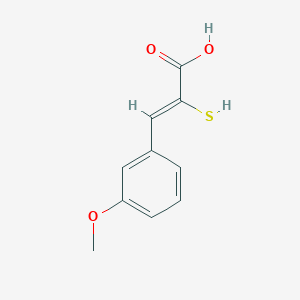
(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a methoxyphenyl group and a sulfanylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 3-methoxybenzaldehyde with thiol-containing compounds under specific conditions. One common method involves the use of a base-catalyzed reaction where 3-methoxybenzaldehyde is reacted with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding saturated acid.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets and pathways makes it a promising compound for pharmaceutical research.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenyl)prop-2-enoic acid: Lacks the sulfanyl group, resulting in different chemical and biological properties.
3-(3-methoxyphenyl)-2-sulfanylpropanoic acid: Saturated analog of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid.
3-(4-methoxyphenyl)-2-sulfanylprop-2-enoic acid: Positional isomer with the methoxy group on the para position.
Uniqueness
This compound is unique due to the presence of both the methoxyphenyl and sulfanylprop-2-enoic acid moieties. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10O3S |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3S/c1-13-8-4-2-3-7(5-8)6-9(14)10(11)12/h2-6,14H,1H3,(H,11,12)/b9-6- |
InChI Key |
WSOOHDJBPQFDJC-TWGQIWQCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(/C(=O)O)\S |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
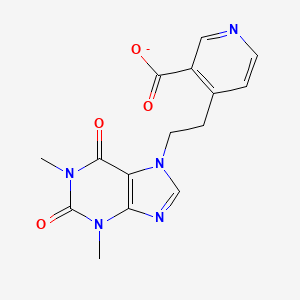
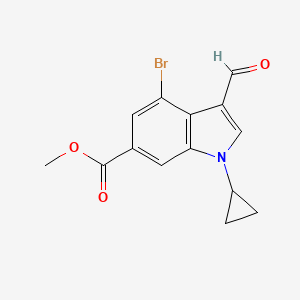

![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
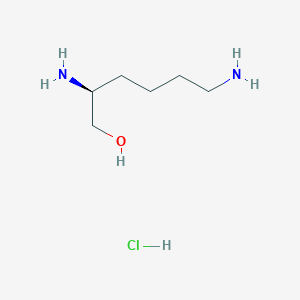
![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)

![[1,2,3]Oxadiazolo[5,4-d]pyrimidine](/img/structure/B13091553.png)
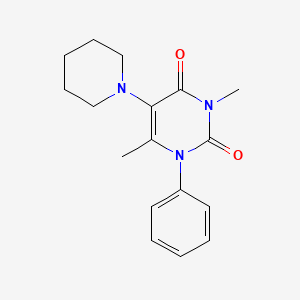
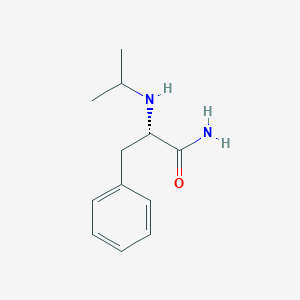
![5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione](/img/structure/B13091572.png)
